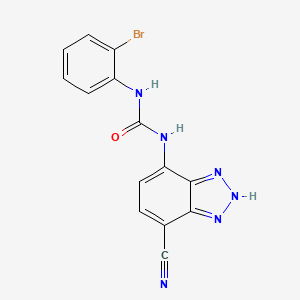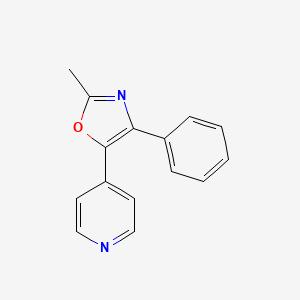
2-甲基-4-苯基-5-(4-吡啶基)噁唑
描述
“2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” is a potent, reversible, cell-permeable, ATP-competitive, and selective inhibitor of p38 MAP kinase activity in a dose-dependent manner (IC 50 = 2-5 µM). It does not inhibit basal ERK or IL-1-induced JNK activity .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” is a semisolid substance with a white to yellow color. It is soluble in DMSO up to 200 mg/mL . The compound can be stored at 2-8°C .
科学研究应用
光谱-发光特性
2-甲基-4-苯基-5-(4-吡啶基)噁唑表现出显著的π-电子共轭,影响其光谱-发光特性。这些化合物,特别是带有电子给体取代基的化合物,在乙醇溶液中表现出明显的巴托克移动和巴索氟效应。这些溶液的高荧光量子产率值显著,使它们在涉及发光(Afanasiadi, Tur, & Kurapov, 1985)的研究中具有重要意义。
G-四链体稳定性和细胞毒性活性
吡啶基噁唑,包括2-甲基-4-苯基-5-(4-吡啶基)噁唑的衍生物,已被确定为具有显著细胞毒性活性的选择性G-四链体稳定剂。这些化合物表现出有希望的抗癌活性,特别是对小鼠人类乳腺癌异种移植物具有活性。它们的合成和结构的变化显示了它们作为G-四链体DNA配体的有效性与它们在各种人类肿瘤细胞系中的细胞毒性之间的相关性(Blankson et al., 2013)。
光学敏感性和超极化率
2-甲基-4-苯基-5-(4-吡啶基)噁唑已被研究其光学敏感性和超极化率。该材料表现出直接能隙,并表现出显著的介电敏感性、双折射和二阶光学敏感性。这些特性使其在材料科学领域中具有重要意义,特别是在光学和光子学方面(Reshak, Stys, Auluck, & Kityk, 2011)。
抗癌活性
特定的噁唑衍生物,包括与2-甲基-4-苯基-5-(4-吡啶基)噁唑相关的化合物,已被合成并用于测试其抗癌活性。它们对特定癌细胞系,如人类前列腺癌和人类表皮癌细胞系,显示出显著的抑制作用。这表明这些化合物在开发新的抗癌药物方面具有潜力(Liu et al., 2009)。
VEGFR2激酶抑制剂
2-甲基-4-苯基-5-(4-吡啶基)噁唑的衍生物已被确定为VEGFR2激酶的抑制剂,这是癌症治疗中的一个重要靶点。这些化合物在酶促和细胞水平上显示出强效的抑制作用,使它们在新的癌症治疗的发展中具有重要意义(Harris et al., 2005)。
未来方向
属性
IUPAC Name |
2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWCZLOXTLWZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274457 | |
| Record name | SC-68376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-5-(4-pyridyl)oxazole | |
CAS RN |
318480-82-9 | |
| Record name | SC-68376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

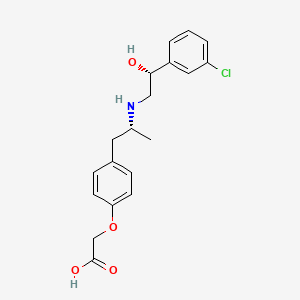
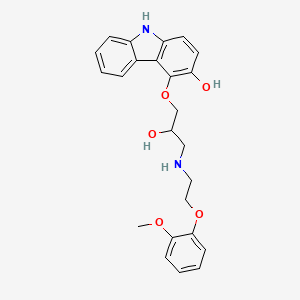
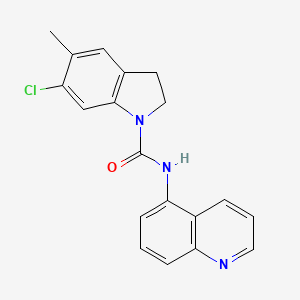
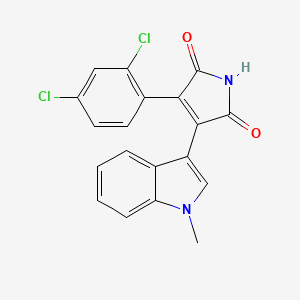
![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)
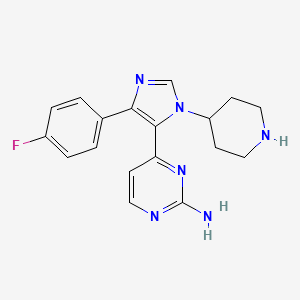
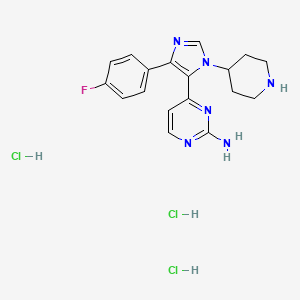
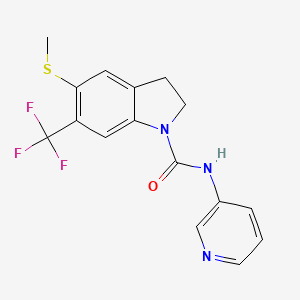
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
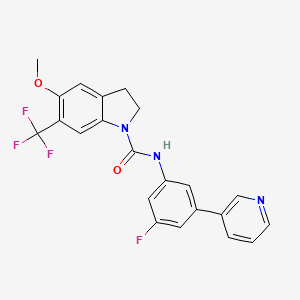
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
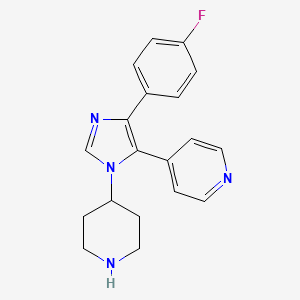
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
